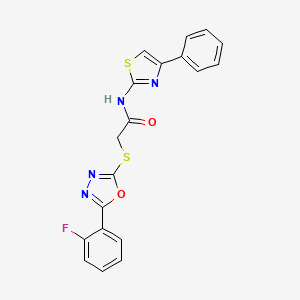

![molecular formula C18H15ClN4O2 B2528894 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008089-31-3](/img/structure/B2528894.png)

1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

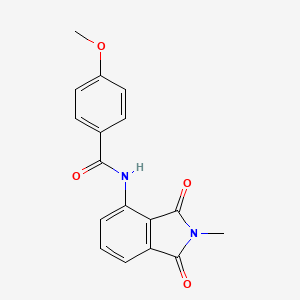

The compound is a dihydropyrrolo[3,4-d][1,2,3]triazole derivative, which is a class of heterocyclic compounds known for their diverse biological activities. The specific structure of this compound includes a 2-chlorobenzyl group and a 4-methylphenyl group as substituents, which may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related triazole derivatives has been explored in the literature. For instance, the synthesis of 1-aryl-5-(azidomethyl)-4-chloro-1H-imidazoles, which react with terminal acetylenes in the presence of a copper catalyst to yield 1H-1,2,3-triazoles, has been reported . These triazoles can further react with N-arylmaleimides to afford dihydropyrrolo[3,4-d][1,2,3]triazole diones, which are structurally similar to the compound of interest . This suggests that a similar synthetic route could be employed for the synthesis of 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the potential for restricted rotation around certain bonds due to steric hindrance. For example, restricted rotation around the methylene bridge has been observed in benzimidazole derivatives, which can be evidenced by NMR, X-ray, and DFT studies . This phenomenon could also be relevant to the compound , affecting its conformation and potentially its reactivity.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by their functional groups and the presence of substituents. The compound of interest contains both a chlorobenzyl and a methylphenyl group, which could participate in various chemical reactions. For example, the chloro group could undergo nucleophilic substitution reactions, while the methyl group could engage in electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. The presence of a chlorobenzyl group could increase the compound's density and boiling point, while the methylphenyl group could contribute to its hydrophobicity. The solubility of such compounds in organic solvents and their melting points are also important characteristics that can be influenced by the molecular structure .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study reported the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, highlighting the reactivity of triazole diones in chemical syntheses (Zolfigol et al., 2006).

- Research on dihydro-1,2,4-triazin-6(1H)-ones discussed the oxidation products of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, indicating the chemical transformations and potential for generating novel triazole-containing compounds (Collins et al., 1999).

Biological Activities

- The synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles were explored, showing that these compounds exhibit significant anti-protozoal and anti-cancer properties, thus expanding the potential therapeutic applications of triazole derivatives (Dürüst et al., 2012).

- Another study focused on the synthesis of isatin 1,2,3-triazoles as potent inhibitors against caspase-3, demonstrating the relevance of triazole compounds in developing inhibitors for key biological targets involved in disease pathways (Jiang & Hansen, 2011).

Other Applications

- The creation of new maleimide 1,2,3-triazole hybrids was reported, where the compounds were synthesized and screened for antimicrobial and anticancer activities, showing the diverse potential of triazole derivatives in addressing various health challenges (Salameh et al., 2020).

Mécanisme D'action

Target of Action

Compounds with a similar triazole framework have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .

Mode of Action

It’s known that the 1,2,3-triazole ring can act as both a hydrogen bond donor and metal chelator . This suggests that the compound could interact with its targets through these mechanisms.

Biochemical Pathways

Compounds with a similar triazole framework have been used in the formation of dendritic and polymeric networks , suggesting that they may interact with biochemical pathways related to these structures.

Pharmacokinetics

It’s known that 1,2,3-triazoles, like all triazoles, are highly soluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

Compounds with a similar triazole framework have been used in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .

Propriétés

IUPAC Name |

3-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-11-6-8-13(9-7-11)23-17(24)15-16(18(23)25)22(21-20-15)10-12-4-2-3-5-14(12)19/h2-9,15-16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGAGAVUHJZBAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)

![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2528829.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)